N-benzyl-2-phenylbutanamide
Description
N-Benzyl-2-phenylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with benzyl and phenyl groups. The benzyl and phenyl substituents likely confer steric bulk and modulate electronic properties, influencing reactivity and interactions in chemical or biological systems.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-2-16(15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) |
InChI Key |
JNFIUVLYRPGSIT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of N-Benzyl-2-phenylbutanamide and Analogous Compounds
⁺ Estimated based on structural analogy; exact data unavailable in evidence.
Key Differences :
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Amides generally exhibit high melting points (>150°C). The target’s steric bulk may further elevate its melting point compared to (mp 128–130°C) .
Preparation Methods
Reaction Mechanism and Optimization
The boronic acid–DMAPO (4-dimethylaminopyridine N-oxide) cooperative catalysis method is a high-yielding approach for synthesizing N-benzyl-2-phenylbutanamide. This method involves the dehydrative condensation of 2-phenylbutyric acid and benzylamine under azeotropic reflux conditions. Key steps include:
Table 1: Optimization of Boronic Acid–DMAPO Catalysis
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2 (5) + DMAPO (5) | Fluorobenzene | 85 | 12 | 99 |
| 2 | 2 (5) | Fluorobenzene | 85 | 24 | <5 |
| 3 | DMAPO (5) | Fluorobenzene | 85 | 24 | <5 |
The synergy between phenylboronic acid and DMAPO is critical, achieving near-quantitative yields under mild conditions. The reaction is scalable, with gram-scale syntheses retaining >90% efficiency.
Boron-Mediated Direct Amidation
Yamamoto’s Arylboronic Acid Catalysis
Yamamoto’s method employs 3,4,5-trifluorobenzeneboronic acid (10 mol%) in toluene under reflux, utilizing molecular sieves for water removal. This approach avoids stoichiometric coupling agents and achieves 93% yield for this compound. The mechanism involves:
Key Advantages :
-
Tolerance to steric hindrance and electron-deficient amines.
Alkylation of Phenylacetamide Derivatives
Haloalkylamine Alkylation
A patent (US4847301) describes the alkylation of N-methyl phenylacetamide with 2-(dimethylamino)ethyl chloride in the presence of a strong base (e.g., NaNH₂) and tetrahydrofuran (THF). The reaction proceeds via enolate formation, followed by nucleophilic attack on the alkyl halide:
Optimized Conditions :
Solid-Supported Catalytic Methods
Polymer-Bound Phenylboronic Acid Catalysts
A reusable solid-supported catalyst (5a) enables amide synthesis via continuous flow systems. For this compound:
Table 2: Flow Reactor Performance
| Fraction | Time (min) | Conversion (%) |
|---|---|---|
| 1 | 0–100 | 13 |
| 4 | 300–400 | 35 |
| 12 | 1100–1200 | 12 |
This method reduces waste but requires multiple passes for full conversion.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
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